![molecular formula C12H28N4 B12320975 (1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine](/img/structure/B12320975.png)
(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine are stereoisomers of cyclohexane-1,2-diamine These compounds are chiral diamines, meaning they have two amino groups attached to a cyclohexane ring in a specific spatial arrangement The (1S,2S) and (1R,2R) designations indicate the absolute configuration of the chiral centers in the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine typically involves the reduction of the corresponding ketone using a chiral catalyst or reagent. One common method is the reduction of cyclohexane-1,2-dione using a chiral reducing agent such as ®- or (S)-BINAP-Ru complex. This method provides high enantiomeric excess and yields the desired chiral diamines .
Industrial Production Methods
Industrial production of these compounds often involves the use of chiral resolution techniques to separate the enantiomers from a racemic mixture. This can be achieved through crystallization, chromatography, or enzymatic resolution. The choice of method depends on the desired purity and scale of production .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding imines or oximes.
Reduction: They can be reduced to form the corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives, including N-alkylated or N-acylated products .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1,2-diphenylethylenediamine: Another chiral diamine with similar applications in asymmetric synthesis and catalysis.
(1R,2R)-1,2-diphenylethylenediamine: The enantiomer of the above compound, also used in similar applications.
(1S,2S)-1,2-diaminocyclohexane: A closely related compound with similar chemical properties and applications.
Uniqueness
The uniqueness of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine lies in their specific stereochemistry, which allows for precise control in asymmetric synthesis and catalysis. Their ability to form stable chiral complexes with metals makes them valuable tools in the development of enantioselective reactions .
Eigenschaften
Molekularformel |
C12H28N4 |
---|---|
Molekulargewicht |
228.38 g/mol |
IUPAC-Name |
(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine |
InChI |
InChI=1S/2C6H14N2/c2*7-5-3-1-2-4-6(5)8/h2*5-6H,1-4,7-8H2/t2*5-,6-/m10/s1 |
InChI-Schlüssel |
FZXAAJAZYIPUGV-JLCFLTIHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N)N.C1CC[C@@H]([C@H](C1)N)N |
Kanonische SMILES |
C1CCC(C(C1)N)N.C1CCC(C(C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.